molecular formula C12H17BFNO4 B6334183 [3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid CAS No. 1374451-80-5

[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid

Cat. No. B6334183
CAS RN: 1374451-80-5
M. Wt: 269.08 g/mol
InChI Key: SAYNYRGHIRMQPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of boronic acids, including this compound, typically involves a boron atom that is sp2-hybridized and contains an empty p-orbital . This results in a planar compound with idealized C2V molecular symmetry .


Chemical Reactions Analysis

Boronic acids, including this compound, have the ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . They can also be used as reactants in coupling reactions .

Scientific Research Applications

Metal-Catalyzed Reactions

Boronic acids are widely used in metal-catalyzed processes. Specifically, they play a crucial role in the Suzuki–Miyaura reaction , a powerful cross-coupling reaction for synthesizing biaryl compounds. In this reaction, boronic acids react with aryl halides or pseudohalides (such as aryl triflates) in the presence of a palladium catalyst. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science .

Acid Catalysis

Boronic acids exhibit acid catalytic activity, making them valuable in organic synthesis. They can activate substrates through Lewis acid-base interactions, leading to selective transformations. Researchers have employed boronic acids in various acid-catalyzed reactions, including ester hydrolysis , C–C bond formation , and enantioselective transformations .

Asymmetric Synthesis of Amino Acids

The chiral nature of boronic acids allows for their use in the asymmetric synthesis of amino acids. By incorporating boronic acids into synthetic routes, chemists can access enantiomerically enriched amino acids. These compounds are essential building blocks for drug development, peptide synthesis, and bioconjugation .

Hydroboration

Boronic acids participate in hydroboration reactions, where they add across unsaturated bonds (such as alkenes and alkynes) to form boron-containing compounds. Hydroboration is a versatile method for functionalizing organic molecules, and boronic acids serve as key reagents in this process .

Ionic Liquids and Peptide Synthesis

Researchers have also explored the use of tert-butyloxycarbonyl (Boc)-protected amino acid ionic liquids (AAILs) derived from boronic acids. These AAILs are room-temperature ionic liquids that can be employed in peptide synthesis. By starting with Boc-protected AAILs, chemists can efficiently synthesize dipeptides using common coupling reagents .

Desymmetrization Reactions

Boronic acids have found applications in desymmetrization reactions. For instance, 4-(N-Boc-amino)phenylboronic acid has been studied in the rhodium-catalyzed desymmetrization of meso-cyclic allylic dicarbonates via SN2’ substitution. Such reactions provide access to complex molecular architectures with high selectivity .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. Given its ability to reversibly bind diol functional groups, it could be particularly useful in the development of new detection methods for saccharides .

properties

IUPAC Name

[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYNYRGHIRMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid

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